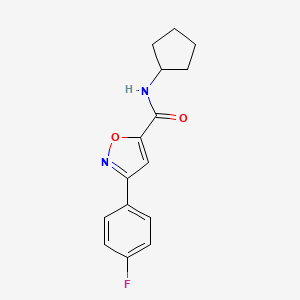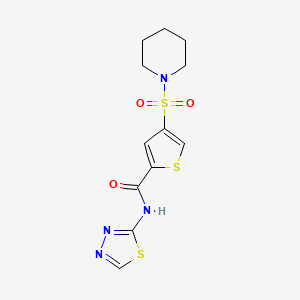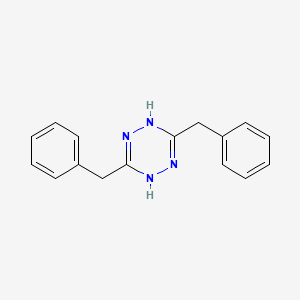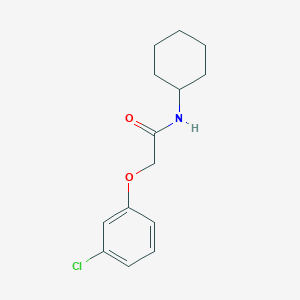![molecular formula C18H17N3O3 B5607804 1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine](/img/structure/B5607804.png)
1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chromeno[3,4-c]pyridine derivatives typically involves multicomponent reactions that efficiently combine different molecular fragments into a complex structure. For instance, studies have reported the successful synthesis of similar compounds through reactions that include ring closure and nucleophilic attack processes, demonstrating the compound's complex formation and the efficiency of synthesis methods used in creating such intricate molecular architectures (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure analysis often utilizes spectroscopic methods and quantum chemical calculations to elucidate the configuration and electronic structure of the compound. In the case of related chromeno[3,4-c]pyridine derivatives, spectral data combined with density functional theory (DFT) calculations have confirmed molecular geometries and provided insights into the electronic properties, indicating the compound's stability and reactivity (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of such compounds often involves nucleophilic attack sites, which are crucial for further chemical modifications and applications. Research on similar structures has identified specific carbon atoms with high reactivity towards nucleophilic attack, facilitating a variety of chemical transformations (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and spectral characteristics, are pivotal for understanding the behavior and potential applications of these compounds. Thermodynamic stability and spectral data align well with theoretical predictions, indicating the compound's suitability for further application development (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, electron distribution, and polarity, are essential for predicting the compound's interactions and reactions with other molecules. Theoretical calculations, including NBO analysis and hyperpolarizability studies, have shed light on these properties, offering a deeper understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Synthesis
5H-Chromeno[2,3-b]pyridines, which are structurally related to 1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine, have significant importance due to their biological and medicinal properties. A study conducted by Ryzhkova et al. (2023) explores the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to produce a derivative of chromeno[2,3-b]pyridine with good yield. This type of synthetic methodology can be crucial for producing compounds for various biomedical applications (Ryzhkova et al., 2023).
Potential in Drug Development
Chromeno[4,3-b]pyridine derivatives, which are analogous to the compound , have been synthesized and studied for their antimicrobial potency. Jadhav et al. (2016) report the synthesis of 1,3,4-oxadiazole containing derivatives of chromeno[4,3-b]pyridine, demonstrating their considerable antimicrobial activity against specific bacterial and fungal species. These findings highlight the potential of such compounds in drug development, especially as antimicrobial agents (Jadhav et al., 2016).
Applications in Cancer Research
A study by Abd El Ghani et al. (2022) involved the design and synthesis of chromeno[4,3-b]pyridine derivatives for potential use in cancer research. These compounds were subjected to computational ADME and Lipinski's analysis followed by molecular docking, showing significant activity towards breast cancer cell lines. This indicates the potential application of similar compounds in cancer research and treatment (Abd El Ghani et al., 2022).
Electronic and Optical Properties
The electronic and optical properties of chromeno[4,3-b]pyridine derivatives are of interest in material science. For instance, a study on the synthesis of 5H-Chromeno[4,3-b]pyridines under microwave radiation by Wu et al. (2009) highlights the potential of these compounds in creating new materials with unique electronic and optical properties, useful in various technological applications (Wu et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-methyl-5H-chromeno[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-16(18-21-20-15(24-18)7-8-22-2)17-12(9-19-11)10-23-14-6-4-3-5-13(14)17/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSOEJKCOHJXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COC3=CC=CC=C3C2=C1C4=NN=C(O4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5607727.png)
![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)




![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperazinone](/img/structure/B5607781.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5607812.png)
![5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5607816.png)
![(3,4-difluorophenyl)[1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5607827.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B5607834.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)